Mensacarcin is a highly oxygenated polyketide natural product originally isolated from the soil-dwelling bacteria Streptomyces bottropensis [, ]. It belongs to the class of angucycline antibiotics and possesses a unique tricyclic aromatic structure with numerous oxygen atoms, including two epoxide groups [, ]. Mensacarcin has garnered significant interest in scientific research due to its potent cytostatic and cytotoxic properties, particularly against melanoma cell lines [, ].
Mensacarcin was first isolated from a soil-derived actinomycete, Micromonospora sp., which is known for producing bioactive secondary metabolites. The compound's discovery was part of efforts to explore microbial sources for novel anticancer agents. Its structure and biological activity have prompted further investigations into its synthesis and mechanism of action.
Mensacarcin is classified as a natural product with a complex polycyclic structure. It belongs to the class of compounds known as hexahydroanthracenes, characterized by their multi-ring systems and various functional groups that contribute to their biological activity.
The synthesis of mensacarcin has been approached through both total synthesis and semi-synthetic modifications. Initial synthetic strategies focus on constructing the tricyclic core structure associated with mensacarcin. Notably, the total synthesis involves several key steps:
The synthetic pathway includes various transformations such as oxidation and methylation, leading to the final tricyclic structure. The intricate nature of these reactions highlights the challenges associated with synthesizing such complex natural products.
Mensacarcin possesses a distinctive molecular structure characterized by a fused ring system that includes multiple functional groups. Its chemical formula is CHO, indicating the presence of hydroxyl and epoxide groups that are essential for its biological activity.
The detailed structural analysis reveals that the epoxide moieties are critical for mensacarcin's anticancer properties, influencing its interaction with cellular targets.
Mensacarcin undergoes various chemical reactions that contribute to its biological effects:
These reactions are pivotal in understanding how mensacarcin exerts its effects at the molecular level, particularly in disrupting mitochondrial function and promoting apoptosis in cancer cells.
Mensacarcin's mechanism of action involves targeting mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. Key processes include:
Studies have shown that mensacarcin induces significant DNA damage and activates pro-apoptotic proteins within hours of exposure, highlighting its potential as a therapeutic agent against resistant melanoma .
Relevant analyses have confirmed that mensacarcin retains its activity under specific conditions but may degrade under extreme environmental factors.
Mensacarcin's primary application lies in cancer research, particularly for developing novel therapeutic strategies against melanoma and other resistant cancers. Its unique mechanism targeting mitochondrial metabolism offers insights into new approaches for overcoming drug resistance in cancer therapy.
Additionally, mensacarcin serves as a valuable probe for studying mitochondrial function and energy metabolism within cancer cells, contributing to the broader understanding of tumor biology and treatment responses .
Mensacarcin was first isolated in the late 1990s from the soil bacterium Streptomyces bottropensis, strain DSMZ 40262, collected near the University of Göttingen’s cafeteria ("mensa" in German). This actinomycete strain produces mensacarcin as a major secondary metabolite in high yields (~50 mg/L under unoptimized conditions). The compound belongs to the highly oxygenated polyketide class, featuring a complex hexahydroanthracene backbone with multiple oxygen-containing functional groups, including two critical epoxide moieties and a γ-pyrone ring [1] [6].
Physicochemical properties include moderate water solubility and stability in neutral buffers, but sensitivity to strong acids/bases due to epoxide reactivity. Fluorescent derivatives synthesized for cellular tracking retain bioactivity, confirming mitochondrial localization within 20 minutes of exposure [1] [10].
Table 1: Key Structural Features of Mensacarcin
Structural Element | Chemical Significance | Biological Relevance |
---|---|---|
Hexahydroanthracene core | Rigid, planar scaffold | DNA intercalation capacity |
C-12/C-13 epoxide | Electrophilic site | Critical for cytotoxicity; alkylates cellular targets |
γ-pyrone ring (D-ring) | Chelation capacity for metal ions | May facilitate mitochondrial uptake |
C-7 carbonyl | Hydrogen-bond acceptor | Stabilizes target binding |
Mensacarcin shares significant structural homology with cervicarcin, a polyketide isolated from Streptomyces ogaensis. Both compounds feature:
Biosynthetically, mensacarcin derives from a type I polyketide synthase (PKS) pathway encoded by a 65-kb gene cluster (msn cluster) in S. bottropensis. Key steps include:
Heterologous expression of the msn cluster in Streptomyces albus yields didesmethylmensacarcin (DDMM), an immediate biosynthetic precursor. Gene inactivation studies confirm that msnO8 is essential for epoxide formation, and its deletion abolishes anticancer activity [2].
Table 2: Biosynthetic Pathway of Mensacarcin
Biosynthetic Intermediate | Enzymes Involved | Functional Role |
---|---|---|
Linear polyketide chain | Modular PKS (MsnA-MsnC) | Carbon backbone assembly |
Prenylated intermediate | Geranyltransferase (MsnT1) | Addition of isoprenoid side chain |
Diepoxidated precursor | Monooxygenase (MsnO8) | Epoxide ring formation |
Didesmethylmensacarcin (DDMM) | Methyltransferases (MsnM1, MsnM2) | O-methylation at C-4 and C-9 |
Mensacarcin | Oxidase (MsnO6) | C-7 carbonyl formation |
Mensacarcin was evaluated in the National Cancer Institute’s NCI-60 human tumor cell line screen, a platform featuring 60 cancer cell lines across nine tissue types (leukemia, melanoma, and cancers of lung, colon, brain, ovary, breast, prostate, and kidney). Key findings include:
Renal cancer line SN12C showed exceptional sensitivity (GI₅₀ = 0.01 μM) [1] [6]
Selective Cytotoxicity Against Melanoma:
BRAFV600E-mutant lines (SK-Mel-28, SK-Mel-5) exhibited potent apoptosis induction [1] [10]
Unique Mechanism of Action:
Table 3: NCI-60 Screening Response to Mensacarcin (Selected Cell Lines)
Cell Line | Tumor Type | GI₅₀ (μM) | LC₅₀ (μM) | Notable Features |
---|---|---|---|---|
SK-Mel-28 | Melanoma | 0.05 | 5.2 | BRAFV600E mutant |
SK-Mel-5 | Melanoma | 0.07 | 6.1 | BRAFV600E mutant |
SN12C | Renal | 0.01 | 8.3 | Highly invasive subtype |
HCT-116 | Colon | 0.15 | >100 | p53 wild-type |
RPMI-8226 | Leukemia | 0.22 | 9.8 | Multiple drug resistance |
The NCI-60 screening methodology evolved from tetrazolium (MTT) to sulforhodamine B (SRB) assays, and recently to luminescent ATP detection (CellTiter-Glo®). For mensacarcin, SRB-based protocols quantified:
Table 4: COMPARE Analysis of Mensacarcin in NCI-60 Database
Comparison Metric | Result | Interpretation |
---|---|---|
Highest correlation coefficient | < 0.3 | No mechanistic similarity to existing agents |
Melanoma panel correlation | N/A | Unique response pattern in drug-resistant lines |
Database matches | None | First-in-class mitochondrial-targeting polyketide |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1